N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound is classified under the category of furochromen derivatives, which are known for their diverse pharmacological properties. The molecular formula for this compound is C24H23NO4, indicating it contains 24 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms.
This compound, identified as ChemDiv Compound D146-0317, is available for research purposes from chemical suppliers like ChemDiv. It falls under the classification of small molecules with potential applications in medicinal chemistry due to its structural similarity to other biologically active compounds. The IUPAC name for this compound reflects its complex structure, which includes both furochromen and acetamide functionalities.
The synthesis of N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves several key steps:
These synthetic routes often require careful control of reaction conditions including temperature, solvent choice, and reaction time to achieve optimal results.
The molecular structure of N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can be represented using various structural notations:
Cc1coc2c1c(C)cc(O1)c2C(C)=C(CC(NCCc2ccccc2)=O)C1=O
MDL Number (MFCD)
The structure consists of a furochromen core fused with an acetamide side chain. This configuration contributes to its potential biological activities.
N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions typical for compounds with similar structures:
These reactions are crucial for further functionalization and exploration of the compound’s biological activities.
The mechanism of action for N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets within biological systems. It may exert effects by:
Understanding these mechanisms is essential for evaluating its therapeutic potential in treating diseases.
N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide exhibits several notable physical and chemical properties:
These properties are critical for determining suitable applications in scientific research.
N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has potential applications in several scientific fields:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6